(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of bromine and fluorine substituents at the 4 and 7 positions, respectively, enhances its chemical reactivity and biological activity. This compound is part of a broader class of indole derivatives that have garnered attention for their potential therapeutic applications.
The chemical reactivity of (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine can be attributed to the functional groups present in its structure. Key reactions include:
These reactions are critical for synthesizing analogs and exploring structure-activity relationships.
Research indicates that (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine exhibits notable biological activities, particularly in the realm of pharmacology. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Studies utilizing computational methods have predicted a range of biological activities, including:
The synthesis of (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine typically involves multi-step organic reactions. Common methods include:
These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.
(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine has potential applications in various fields:
Interaction studies using molecular docking simulations have indicated that (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine may bind effectively to several biological targets. These studies provide insights into:
These insights are crucial for guiding further research and development efforts.
Several compounds share structural similarities with (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromoindole | Bromine at position 4 | Potentially lower reactivity |
| 7-Fluoroindole | Fluorine at position 7 | Enhanced lipophilicity |
| Indole-3-carboxylic acid | Carboxylic acid group at position 3 | Different biological activity |
| 5-Methylindole | Methyl group at position 5 | Altered pharmacokinetics |
The unique combination of bromine and fluorine substituents in (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine differentiates it from these analogs, potentially enhancing its bioactivity and specificity toward certain targets.
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for functionalizing halogenated indole scaffolds. The bromine atom at the 4-position of (4-bromo-7-fluoro-1H-indol-3-yl)methanamine serves as a strategic handle for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of aryl, alkenyl, or alkynyl groups. For instance, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis facilitates the formation of biaryl structures, while maintaining the integrity of the fluorine substituent at position 7.
The electronic effects of the fluorine atom significantly influence coupling efficiency. Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent bromine, accelerating oxidative addition to palladium(0) complexes. However, steric hindrance from the 3-methanamine group necessitates careful selection of ligands. Bulky phosphine ligands, such as XPhos, improve regioselectivity by stabilizing the Pd(II) intermediate during the transmetallation step.
Table 1: Representative Pd-Catalyzed Cross-Coupling Reactions
| Coupling Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-7-fluoroindole | Pd(PPh₃)₄, K₂CO₃ | 78–85 |
| Sonogashira | 4-Bromo-7-fluoroindole | PdCl₂(PPh₃)₂, CuI | 65–72 |
| Stille | 4-Bromo-7-fluoroindole | Pd₂(dba)₃, AsPh₃ | 70–76 |
Mechanistic studies reveal that syn β-hydride elimination in Pd(II)-enolate intermediates is critical for maintaining regiocontrol during couplings involving cyclic enones. This pathway avoids undesired side reactions, such as protodehalogenation, which are prevalent in strongly acidic or basic conditions.
Reductive amination provides a direct route to install the methanamine group at the 3-position of the indole core. Starting from 3-formyl-4-bromo-7-fluoroindole, condensation with primary or secondary amines in the presence of NaBH₃CN or BH₃·THF yields the corresponding methanamine derivatives. The reaction’s success hinges on the electron-deficient nature of the indole ring, which enhances the electrophilicity of the formyl group.
Key Considerations:
A notable application involves the synthesis of N-alkylated derivatives via a two-step sequence: (1) reductive amination of 3-formylindole with benzylamine, and (2) deprotection under hydrogenolysis conditions to yield the primary methanamine.
Achieving regioselective bromination and fluorination in indole systems requires precise control over electronic and steric factors. Electrophilic bromination of 7-fluoroindole derivatives preferentially occurs at the 4-position due to the directing effects of the fluorine atom. Density functional theory (DFT) calculations indicate that fluorine’s −I effect increases the electron density at the adjacent C4 position, facilitating electrophilic attack.
Synthetic Protocol for 4-Bromo-7-fluoroindole:
Table 2: Regioselectivity in Halogenation Reactions
| Substrate | Halogenation Reagent | Position Selectivity | Yield (%) |
|---|---|---|---|
| 7-Fluoroindole | NBS | C4 | 82 |
| 4-Bromoindole | Selectfluor | C7 | 75 |
The presence of the 3-methanamine group introduces steric constraints, necessitating milder bromination conditions to prevent N-alkylation side reactions. Conversely, fluorination via Balz-Schiemann or Halex reactions remains challenging due to the indole’s sensitivity to strong acids.
The halogenated indole derivative (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine represents a significant advancement in the field of anticancer drug development, particularly within the broader class of brominated and fluorinated indole compounds that have demonstrated substantial biological activity [33] [35]. Research has established that halogenated indole alkaloids from marine sources possess profound influences on biological activity, with bromoalkaloids being the most widely distributed group of natural compounds found predominantly in marine eukaryotes [33]. The presence of halogen substituents, particularly bromine and fluorine, in indole scaffolds has been shown to significantly enhance biological activity compared to their non-halogenated counterparts [33] [35].
Studies investigating related halogenated indole compounds have demonstrated remarkable antiproliferative effects across various human cancer cell lines. For instance, research on brominated indole derivatives has shown that compounds such as 3-(2-bromoethyl)-indole exhibited potent growth inhibition against colon cancer cells, with half maximal inhibitory concentration values of 12.5 micromolar for SW480 cells and 5 micromolar for HCT116 cells [15]. Similarly, investigations into fluorinated indole derivatives have revealed significant anticancer activities, with compounds showing half maximal inhibitory concentration values ranging from 0.51 to 33 micromolar across multiple cancer cell lines including MCF-7, A549, HeLa, and HepG2 [36].
The dual halogenation pattern present in (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine is particularly noteworthy, as research has demonstrated that the combination of bromine and fluorine substituents can synergistically enhance biological activity [34] [36]. Studies have shown that the aryl hydrocarbon receptor activation by halogenated indoles is significantly influenced by both the type and position of halogen substituents, with compounds containing both bromine and fluorine showing enhanced transcriptional activity and biological efficacy [34].
| Cancer Cell Line | Related Compound Half Maximal Inhibitory Concentration (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.51-62.5 | Various halogenated indoles [24] [36] |
| A549 | 0.33-9.96 | Sulphonamide-naphthalene derivatives [24] |
| HeLa | 3.6-7.20 | Indole-pyranoindole derivatives [16] [17] |
| HCT116 | 5.0-10.48 | Brominated indole compounds [15] [43] |
| HepG2 | 8.0-15 | Azaindole derivatives [46] |
The primary mechanism underlying the antiproliferative effects of halogenated indole compounds, including (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine, involves the inhibition of tubulin polymerization through specific binding interactions with the colchicine binding site of tubulin [14] [18]. Research has established that indole derivatives function as potent inhibitors of tubulin polymerization by disrupting the formation and function of normal mitotic spindles, ultimately leading to cell cycle arrest in the G2/M phase [18] [19].
Molecular docking studies have revealed that halogenated indole compounds exhibit strong binding affinities to the colchicine binding site of tubulin, with the halogen substituents playing crucial roles in stabilizing protein-ligand interactions [14] [18]. Specifically, the chlorine and fluorine atoms in related compounds have been shown to fit into hydrophobic pockets formed by β-Lys353, β-Asn258, β-Met259, and α-Val181 residue side chains, while the fluorine atom can function as a hydrogen bond acceptor with α-Val181 [14].
The tubulin polymerization inhibition mechanism involves several key molecular interactions. The trimethoxyphenyl group typically forms polar interactions with β-Cys241, β-Met259, and β-Leu255, while the indole nitrogen establishes hydrogen bonds with α-Thr179 [14]. The phenyl ring at position 2 of the indole creates hydrophobic interactions with β-Lys254 and β-Leu248 side chains [14]. These interactions collectively disrupt the normal assembly of α- and β-tubulin heterodimers, preventing the formation of functional microtubules.
Experimental studies have demonstrated that compounds with similar structural features to (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine exhibit significant tubulin polymerization inhibitory activity, with half maximal inhibitory concentration values ranging from 1.20 to 14 micromolar [19] [20]. The inhibition of tubulin polymerization results in the disruption of microtubule networks within cancer cells, leading to mitotic catastrophe and subsequent cell death [19] [24].
| Mechanism Component | Molecular Target | Interaction Type |
|---|---|---|
| Halogen Substituents | β-Lys353, β-Asn258, β-Met259, α-Val181 | Hydrophobic pocket binding [14] |
| Indole Nitrogen | α-Thr179 | Hydrogen bonding [14] |
| Phenyl Ring | β-Lys254, β-Leu248 | Hydrophobic interactions [14] |
| Overall Effect | Tubulin Polymerization | Inhibition with IC50 1.20-14 μM [19] [20] |
The apoptotic mechanisms induced by halogenated indole compounds involve both intrinsic and extrinsic pathways, with particular emphasis on the mitochondrial-dependent intrinsic pathway that is commonly targeted in cancer therapeutics [21] [23]. Research has demonstrated that compounds structurally related to (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine can induce rapid apoptotic cell death through multiple cellular pathways, including caspase-dependent mechanisms and mitochondrial membrane perturbation [4] [23].
The intrinsic apoptotic pathway is activated through mitochondrial dysfunction, characterized by the release of cytochrome C into the cytoplasm, where it forms the apoptosome complex with apoptotic protease activating factor 1 and the inactive form of caspase 9 [23]. This complex subsequently activates executioner caspases 3, 6, and 7, resulting in systematic cell dismantling and apoptotic death [23]. Studies on related brominated indole derivatives have shown significant caspase 3/7 activation, with fold changes ranging from 0.098 to 0.478 depending on the specific cell line and compound concentration [13] [40].
The G2/M cell cycle arrest mechanism plays a crucial role in the apoptotic process induced by tubulin-targeting compounds. Research has demonstrated that halogenated indole derivatives cause accumulation of cells in the G2/M phase, with percentages increasing from baseline levels of approximately 21% to as high as 82% following treatment [22] [24]. This arrest occurs because disrupted microtubule function prevents proper chromosome segregation during mitosis, triggering cellular checkpoints that ultimately lead to apoptotic cell death [22].
Molecular studies have revealed that the apoptotic effects involve downregulation of key cell cycle regulatory proteins, including cyclin A and cyclin B1, while simultaneously upregulating p21, an important cyclin-dependent kinase inhibitor [22]. The upregulation of p21 appears to occur through both p53-dependent and p53-independent mechanisms, suggesting broad applicability across different cancer cell types regardless of p53 mutation status [22].
| Apoptotic Parameter | Effect Range | Mechanism |
|---|---|---|
| Caspase 3/7 Activation | 0.098-0.478 fold change | Intrinsic pathway activation [13] [40] |
| G2/M Cell Cycle Arrest | 21% to 82% accumulation | Microtubule disruption [22] [24] |
| Cyclin Downregulation | Cyclin A and B1 reduction | Cell cycle checkpoint activation [22] |
| p21 Upregulation | Both p53-dependent/independent | Growth arrest signaling [22] |
The anti-virulence properties of halogenated indole compounds extend beyond anticancer applications to include significant activity against aquatic bacterial pathogens, representing a novel therapeutic approach that targets virulence factors rather than bacterial growth pathways [44] [45]. This approach is particularly relevant for marine and aquatic environments where traditional antibiotic resistance poses significant challenges to pathogen control [28] [32].
Research has demonstrated that marine-derived compounds, including halogenated indole derivatives, exhibit potent antibacterial activities against significant aquatic pathogens [32]. Studies have shown that various indole compounds display substantial inhibitory effects against Vibrio species, Aeromonas hydrophila, and Pseudomonas aeruginosa, with minimum inhibitory concentration values ranging from 3.12 to 250 micrograms per milliliter depending on the specific pathogen and compound structure [10] [32].
The anti-virulence approach offers several advantages over traditional antimicrobial strategies, including reduced selective pressure for resistance development and preservation of beneficial microorganisms in aquatic ecosystems [44] [45]. This mechanism focuses on disabling pathogenic bacteria rather than killing them, thereby reducing the evolutionary pressure that drives antibiotic resistance development [44].
Quorum sensing represents a critical regulatory mechanism in Vibrio species that controls the expression of virulence factors, biofilm formation, and pathogenicity [8] [26]. The interference with quorum sensing systems has emerged as a promising anti-virulence strategy, particularly for controlling Vibrio-mediated diseases in aquatic environments [8] [30].
Vibrio species utilize complex multichannel quorum sensing systems that rely on the production and detection of multiple signal molecules, including acylated homoserine lactones and species-specific autoinducers [8] [26]. These systems coordinate the expression of virulence genes through transcriptional regulators such as LuxR homologs, which serve as master controllers of pathogenic behavior [26] [27].
Research has identified several quorum sensing molecules that control virulence factor production in Vibrio species, including indole, cyclo(L-phenylalanine-L-proline), and 3,5-dimethylpirazin-2-ol [8]. These amino acid-derived quorum sensing molecules have been shown to regulate biofilm formation, toxin production, and resistance to host immune responses [8]. Studies have demonstrated that cyclo(L-phenylalanine-L-proline) can induce the production of major outer membrane protein U, a virulence factor in various Vibrio species, while simultaneously inhibiting cholera toxin production in Vibrio cholerae [8].
The quorum sensing interference mechanism involves disruption of signal molecule synthesis, degradation of existing signals, or competitive inhibition of receptor binding [12]. Experimental studies using Vibrio fischeri-based biosensors have shown that various compounds can reduce quorum sensing responses to as low as 33.7% of control levels, effectively disrupting coordinated virulence factor expression [12].
| Vibrio Species | Quorum Sensing Target | Virulence Effect |
|---|---|---|
| Vibrio cholerae | HapR transcriptional regulator | Biofilm formation regulation [26] |
| Vibrio harveyi | LuxR-type regulator | Luminescence and virulence control [26] |
| Vibrio parahaemolyticus | OpaR homolog | Opacity and biofilm formation [26] |
| Vibrio coralliilyticus | VcpR regulator | Protease production and biofilm formation [30] |
Biofilm formation represents a major virulence mechanism employed by gram-negative aquatic pathogens to establish persistent infections and resist antimicrobial treatments [29] [48]. The disruption of biofilm formation and maturation offers a promising anti-virulence strategy that can enhance the effectiveness of traditional antimicrobial approaches [9] [29].
Biofilm disruption mechanisms involve both active dispersal signaling and direct matrix degradation approaches [29]. Active dispersal involves signaling bacterial cells to abandon their sessile lifestyle within the biofilm, gain motility, and self-degrade their extracellular matrix [29]. This process is often mediated by changes in cyclic diguanosine monophosphate levels, which serve as a central regulator of biofilm formation and dispersal [29].
Research has demonstrated that various compounds can effectively disrupt biofilm formation in gram-negative bacteria through multiple mechanisms [9] [10]. Studies have shown that synthetic compounds can achieve significant biofilm inhibition, with some achieving up to 95% luminescence inhibition in biofilm-associated bacteria [8]. The disruption of biofilm integrity exposes embedded bacterial cells to antimicrobial agents and host immune responses, significantly enhancing treatment efficacy [29].
The biofilm matrix disruption involves targeting key structural components, including exopolysaccharides, proteins, and extracellular DNA that provide structural integrity to the biofilm [9]. Enzymatic approaches using glycoside hydrolases have proven effective against established biofilms, particularly those targeting alginate and Psl polysaccharides in Pseudomonas aeruginosa biofilms [9].
Molecular studies have revealed that biofilm formation in gram-negative bacteria is controlled by complex regulatory networks involving two-component systems, sigma factors, and quorum sensing regulators [29] [31]. The disruption of these regulatory pathways can prevent biofilm initiation or trigger biofilm dispersal, effectively reducing pathogen virulence [29] [31].
| Biofilm Component | Disruption Target | Mechanism |
|---|---|---|
| Exopolysaccharides | Alginate, Psl polysaccharides | Enzymatic degradation [9] |
| Regulatory Systems | Cyclic diguanosine monophosphate | Signal molecule modulation [29] |
| Quorum Sensing | LuxR/LuxI systems | Signal interference [31] |
| Matrix Proteins | Structural proteins | Protease activity [9] |
The electronic characteristics of halogen substituents at specific positions on the indole scaffold significantly influence biological activity through modulation of electron density distribution and molecular interactions. The incorporation of bromine at the 4-position and fluorine at the 7-position in (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine creates a unique electronic environment that enhances bioactivity through multiple mechanisms [1] [2].
Fluorine substitution at the 7-position demonstrates particularly pronounced effects on aryl hydrocarbon receptor activation, with 7-fluoro-1H-indole exhibiting enhanced activity (EC₅₀ = 0.007 μM) compared to other positional isomers [2]. The electron-withdrawing nature of fluorine creates a dipole moment that facilitates favorable interactions with protein binding sites while simultaneously improving metabolic stability by resisting cytochrome P450 oxidation [1]. This enhanced metabolic resistance stems from the strong carbon-fluorine bond (485 kJ/mol), which is significantly more stable than carbon-hydrogen bonds (413 kJ/mol).
The 4-position bromine substituent contributes to enhanced hydrophobic interactions with protein pockets, particularly evident in systems such as the HIV-1 capsid protein [1]. Bromine atoms exhibit unique halogen bonding capabilities, forming directional interactions with electron-rich regions of target proteins through sigma-hole interactions. These interactions are particularly strong when the halogen is positioned at electron-deficient aromatic carbons, as occurs in the 4-position of indole rings [3].
The dual halogenation pattern in (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine creates synergistic electronic effects. The combined electron-withdrawing influence of both halogens significantly reduces the electron density of the indole ring system, potentially increasing binding affinity to electron-deficient binding sites while maintaining selectivity through specific geometric constraints [4]. Studies of halogenated versus non-halogenated indole derivatives consistently demonstrate superior activity profiles for halogenated compounds, with enhanced potency ranging from 2-fold to 100-fold improvements depending on the target system [4].
The positioning of the methanamine group at the 3-position of the indole ring represents a critical determinant of biological activity through optimization of hydrogen bonding interactions and spatial orientation within protein binding sites. The 3-position offers unique advantages due to its proximity to the indole nitrogen, creating favorable geometric arrangements for enzyme binding, particularly with monoamine oxidase systems [1].
Steric considerations at the 3-position are generally favorable, with minimal hindrance observed for primary amine substituents. The methanamine group introduces two hydrogen bond donors through its primary amine functionality, significantly enhancing binding affinity through formation of directional hydrogen bonds with protein acceptor sites [5]. The spatial arrangement allows for optimal interactions with both backbone carbonyl oxygens and side chain acceptors in protein binding pockets.
Comparative analysis of different 3-substituted indole methanamine derivatives reveals that the 3-position tolerates various substituents without significant steric clashes. The (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine structure maintains the favorable geometric properties of the parent 3-methanamine while benefiting from enhanced electronic properties conferred by the halogen substituents [6]. The molecular weight increase from 146.19 g/mol for the unsubstituted 1H-indole-3-methanamine to 243.08 g/mol for the dihalogenated derivative represents a moderate size increase that generally improves target selectivity without compromising cell permeability.
The methanamine positioning also influences the compound's physicochemical properties, reducing the predicted LogP from approximately 2.5-3.0 for halogenated indoles to 1.9-2.3 for the methanamine derivative. This reduction enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeation [7]. The presence of two hydrogen bond donors and three hydrogen bond acceptors creates an optimal balance for both target binding and favorable pharmacokinetic properties.
The progression from mono-halogenated to dihalogenated indole derivatives demonstrates distinct structure-activity relationship patterns that significantly impact both biological potency and selectivity profiles. Monohalogenated indole derivatives, such as 4-fluoro-1H-indole and 7-bromo-1H-indole, exhibit excellent biological activities with EC₅₀ values in the low micromolar range for various targets [2] [4].
Single halogen substitution provides moderate electronic modulation while maintaining favorable physicochemical properties. The 4-fluoro-1H-indole demonstrates exceptional aryl hydrocarbon receptor activation (EC₅₀ = 0.004 μM), representing one of the most potent single-substituted derivatives [2]. Similarly, monohalogenated compounds show enhanced antimicrobial activity against resistant strains, with minimum inhibitory concentrations frequently below 0.25 μg/mL against methicillin-resistant Staphylococcus aureus [9].
Dihalogenated analogues, exemplified by (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine, demonstrate significantly enhanced electronic effects through cumulative electron-withdrawal. The dual halogenation creates more pronounced changes in electron density distribution, potentially improving binding affinity to targets that require electron-deficient aromatic systems [10]. However, this enhanced electronic modulation must be balanced against potential reductions in overall bioavailability due to increased molecular weight and altered physicochemical properties.
The metabolic stability of dihalogenated compounds generally exceeds that of monohalogenated analogues. The presence of multiple halogen atoms provides additional protection against metabolic oxidation, particularly at positions susceptible to cytochrome P450-mediated hydroxylation [11]. This enhanced stability often translates to improved in vivo efficacy and extended duration of action.
Selectivity profiles frequently favor dihalogenated derivatives due to the increased specificity of the enhanced electronic environment. The dual substitution pattern creates unique molecular recognition features that can improve target selectivity while reducing off-target interactions [10]. However, excessive halogenation can lead to decreased activity due to over-optimization, as demonstrated by trihalogenated systems that often exhibit reduced biological activity compared to mono- or dihalogenated analogues [12].